molecular formula C85H123N21O20 B3276523 Angiotensinogen CAS No. 64315-16-8

Angiotensinogen

Cat. No.: B3276523
CAS No.: 64315-16-8
M. Wt: 1759 g/mol
InChI Key: XJFQCYIFOWHHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensinogen is a glycoprotein produced primarily by the liver and is the sole precursor of all angiotensin peptides. It plays a crucial role in the renin-angiotensin system, which is pivotal for the regulation of blood pressure and fluid balance in the body. This compound is composed of 485 amino acids, including a 33 amino-acid signal peptide .

Mechanism of Action

Target of Action

Angiotensinogen (AGT) is the sole precursor of all angiotensin peptides . It plays a key role in the renin–angiotensin system (RAS), which is pivotal to the regulation of blood pressure and homeostasis of water and sodium . The primary targets of AGT are the enzymes renin and angiotensin-converting enzyme (ACE), which cleave AGT to produce the active angiotensin peptides .

Biochemical Pathways

The biochemical pathway of AGT involves the conversion of AGT to AngI by renin, which is then converted to the bioactive octapeptide, angiotensin II (AngII), by ACE . AngII recognizes the angiotensin type 1 receptor (AT1R) to invoke both peripheral and central mechanisms in the regulation of blood pressure . Chronic activation of the ACE-AngII-AT1R pathway may also be associated with various pathological responses including fibrosis, inflammation, metabolic dysregulation, heart failure, cancer, aging, and diabetic injury .

Pharmacokinetics

The pharmacokinetics of AGT are currently under investigation. A recent study evaluated the effect of ALN-AGT, a subcutaneous investigational RNA interference (RNAi) therapeutic targeting hepatic AGT synthesis, on blood pressure in hypertensive patients . The study found that single-dose administration of ALN-AGT resulted in dose-related reductions in serum AGT and blood pressure over 8 weeks .

Result of Action

The result of AGT’s action is the regulation of blood pressure and homeostasis of water and sodium . AngII, the product of AGT cleavage, causes the muscular walls of small arteries (arterioles) to constrict (narrow), which increases blood pressure . AngII also triggers the adrenal glands to release aldosterone, causing the body to retain sodium and lose potassium through urine .

Action Environment

The action of AGT can be influenced by environmental factors such as local tissue and temperature changes . For instance, the tail of AGT is restrained by a labile disulfide bond, with changes in its redox status affecting angiotensin release . This suggests that oxidative stress could potentially influence the action of AGT. Furthermore, the interaction of AGT with renin can be modulated at several levels, suggesting that changes in the local concentration of renin could also influence the action of AGT .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensinogen can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically modified microorganisms that express the this compound gene. The protein is then extracted and purified through a series of filtration and chromatographic steps to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions: Angiotensinogen undergoes several biochemical reactions, primarily involving proteolytic cleavage. The most significant reaction is the cleavage by the enzyme renin, which converts this compound to angiotensin I. This reaction is crucial for the subsequent formation of angiotensin II, a potent vasoconstrictor .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Angiotensinogen: this compound is unique among the serpin family due to its role as the precursor of angiotensin peptides. Unlike other serpins that primarily function as protease inhibitors, this compound’s primary function is to serve as a substrate for renin, leading to the production of angiotensin peptides that regulate blood pressure and fluid balance .

Properties

IUPAC Name

3-amino-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFQCYIFOWHHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H123N21O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1759.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensinogen
Reactant of Route 2
Angiotensinogen
Reactant of Route 3
Reactant of Route 3
Angiotensinogen
Reactant of Route 4
Reactant of Route 4
Angiotensinogen
Reactant of Route 5
Angiotensinogen
Reactant of Route 6
Angiotensinogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.